3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine
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Overview
Description
“3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains bromine and chlorine substituents. Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(4-bromo-1H-pyrazol-1-yl)propanenitrile”, has been reported. It has a molecular weight of 200.04 g/mol .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. They are particularly useful in organic synthesis .
Physical And Chemical Properties Analysis
A similar compound, “3-(4-bromo-1H-pyrazol-1-yl)propanenitrile”, has a molecular weight of 200.04 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Synthetic Applications and Heterocyclic Compound Formation
Research has demonstrated the utility of halogenated pyrazoles, including compounds similar to 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, in synthesizing a wide range of heterocyclic compounds. These derivatives have been employed in the formation of complex structures such as pyrrolo[3,4-c]pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines, showcasing the versatility of halogenated pyrazoles in organic synthesis. The synthesized compounds have been characterized by spectral data and elemental analysis, indicating the potential of such halogenated pyrazoles in developing medicinally relevant structures (Abdelhamid, Elghandour, & El-Reedy, 2008).
Antimicrobial Applications
Halogenated pyrazole derivatives have also been evaluated for their biological activities, including antimicrobial effects. A study involving the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation of related hydrazines demonstrated potent antimicrobial activities. This highlights the potential of halogenated pyrazoles in the design and development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Photophysical Properties
The photophysical properties of complexes involving (1H-pyrazol-1-yl)pyridazine ligands have been explored, indicating the potential of such compounds in material science and photophysical applications. Research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands has provided insights into the modulation of electronic and photophysical properties through the strategic substitution on the pyrazole and pyridazine rings. This suggests applications in designing materials with specific photophysical characteristics (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).
Corrosion Inhibition
Another significant application area for halogenated pyrazole derivatives is in corrosion inhibition. Studies have shown that such compounds effectively inhibit mild steel corrosion in acidic environments, suggesting their utility in industrial applications where corrosion resistance is critical. The mechanism involves the formation of a protective film on the metal surface, reducing the corrosion rate (Olasunkanmi, Mashuga, & Ebenso, 2018).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-chloropyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-10-13(4-5)7-2-1-6(9)11-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQXONXRLAIKLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=C(C=N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649991 |
Source
|
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957035-33-5 |
Source
|
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957035-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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